molecular formula C14H14F2N4O B2610795 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide CAS No. 1796993-71-9

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2610795
CAS No.: 1796993-71-9
M. Wt: 292.29
InChI Key: CAEUXRCIFOYPPT-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Mechanism of Action

Target of Action

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide is a potent inhibitor that specifically targets tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular activities such as cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound this compound interacts with its targets, the tyrosine kinases, by binding to their inactive domains . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of the tyrosine kinases, thereby altering the signal transduction cascades they control.

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects various biochemical pathways. These pathways are involved in critical cellular processes such as cell growth, differentiation, metabolism, and apoptosis . The downstream effects of this inhibition can lead to the suppression of these cellular processes, which can have significant therapeutic implications, particularly in diseases like cancer.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of tyrosine kinase activity. This inhibition disrupts various cellular processes controlled by these enzymes, potentially leading to the suppression of cell growth and proliferation . In the context of diseases like cancer, this can result in the inhibition of tumor growth and progression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide typically involves the reaction of 4-(dimethylamino)pyrimidine with 2,6-difluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide has shown promise in various biological assays, particularly in cancer research and antimicrobial studies. Its mechanisms of action include:

  • Inhibition of Cancer Cell Proliferation : Studies have indicated that the compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Preliminary data suggest that this compound exhibits activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the pyrimidine and benzamide portions can significantly influence its biological activity.

Key Findings from SAR Studies:

  • Dimethylamino Substitution : The presence of the dimethylamino group has been linked to enhanced interaction with target proteins, increasing potency.
  • Fluorination : The introduction of fluorine atoms at specific positions on the benzene ring improves lipophilicity and cellular uptake.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Lung Cancer Cell Lines (A549) : In vitro studies demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity through apoptosis.
  • Breast Cancer Cell Lines (MCF7) : The compound exhibited an IC50 value of 12.5 µM, primarily inducing cell cycle arrest at the G1 phase.
  • Antimicrobial Activity : In preliminary tests against Staphylococcus aureus, the compound showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Pharmacokinetics and Toxicology

Initial pharmacokinetic assessments suggest favorable absorption characteristics; however, comprehensive toxicological evaluations are necessary to ascertain safety profiles for in vivo applications.

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

  • Pyrimidine Ring: Contains a dimethylamino group that enhances solubility and biological activity.
  • Benzamide Structure: The difluoro substitution on the benzene ring increases potency against specific biological targets.

The compound primarily functions as an inhibitor of various protein kinases, which are crucial in regulating cell growth and proliferation. Specifically, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a vital role in the cell cycle regulation. The inhibition of these kinases leads to reduced cell proliferation, making it a candidate for cancer treatment.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Cell Line Studies: The compound was tested on acute myeloid leukemia (AML) cell lines, showing significant apoptosis induction at concentrations as low as 0.25 μM .

Enzyme Inhibition

The compound's effectiveness as a kinase inhibitor has been evaluated through various assays:

Target Kinase IC50 (nM) Effect
CDK4150Significant inhibition
CDK6120Significant inhibition
RET Kinase200Moderate inhibition

These results indicate that the compound has a favorable profile for targeting key enzymes involved in tumorigenesis .

Case Studies and Research Findings

  • In Vivo Studies:
    • A study involving xenograft models showed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups .
  • Mechanistic Insights:
    • Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation events essential for cell cycle progression .
  • Comparative Studies:
    • When compared with other benzamide derivatives, this compound demonstrated superior potency against both wild-type and mutant forms of RET kinase .

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c1-20(2)12-6-7-17-11(19-12)8-18-14(21)13-9(15)4-3-5-10(13)16/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEUXRCIFOYPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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